molecular formula C10H9NO4 B2354374 2-(4-Acetamidophenyl)-2-oxoacetic acid CAS No. 73549-48-1

2-(4-Acetamidophenyl)-2-oxoacetic acid

Cat. No.: B2354374
CAS No.: 73549-48-1
M. Wt: 207.185
InChI Key: UFVLZQLMKNSJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Acetamidophenyl)-2-oxoacetic acid is an organic compound that features both an acetamido group and a glyoxylic acid moiety attached to a phenyl ring

Scientific Research Applications

2-(4-Acetamidophenyl)-2-oxoacetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of 2-(4-acetamidophenyl)-2-oxoacetic acid, also known as (p-Acetamidophenyl)glyoxylic acid, is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever .

Mode of Action

The compound interacts with its target, the COX enzyme, by blocking it indirectly . Unlike acetylsalicylic acid (aspirin), which is an irreversible inhibitor of COX and directly blocks the active site of this enzyme, studies have shown that (p-Acetamidophenyl)glyoxylic acid blocks COX indirectly . It is suggested that the compound selectively blocks a variant type of the COX enzyme that is unique from the known variants COX-1 and COX-2 .

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway by inhibiting the COX enzyme . This inhibition disrupts the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are responsible for producing pain and inflammation signals in the body. Therefore, the inhibition of this pathway by (p-Acetamidophenyl)glyoxylic acid results in reduced pain and inflammation .

Pharmacokinetics

It is known that the compound is soluble in water at a concentration of 032g/L at 25 ºC , suggesting that it may be well-absorbed in the body. More research is needed to fully understand the pharmacokinetic profile of this compound.

Result of Action

The result of the action of (p-Acetamidophenyl)glyoxylic acid is the reduction of pain and inflammation. By inhibiting the COX enzyme and disrupting the prostaglandin synthesis pathway, the compound reduces the production of pain and inflammation signals in the body . This makes it potentially useful as an analgesic and anti-inflammatory agent.

Action Environment

The action, efficacy, and stability of (p-Acetamidophenyl)glyoxylic acid can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments . Additionally, the compound’s stability in water is an important factor to consider, as some related compounds, such as boronic acids and their esters, are only marginally stable in water . More research is needed to fully understand how environmental factors influence the action of (p-Acetamidophenyl)glyoxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetamidophenyl)-2-oxoacetic acid typically involves the reaction of p-acetamidophenol with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows: [ \text{p-Acetamidophenol} + \text{Glyoxylic acid} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, pH, and concentration of reactants to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Acetamidophenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the glyoxylic acid moiety to an alcohol group.

    Substitution: The acetamido group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    p-Acetamidobenzoic acid: Similar structure but lacks the glyoxylic acid moiety.

    p-Acetamidophenylacetic acid: Contains an acetic acid group instead of glyoxylic acid.

    p-Acetamidophenylpropionic acid: Features a propionic acid group.

Uniqueness: 2-(4-Acetamidophenyl)-2-oxoacetic acid is unique due to the presence of both an acetamido group and a glyoxylic acid moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.

Properties

IUPAC Name

2-(4-acetamidophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-6(12)11-8-4-2-7(3-5-8)9(13)10(14)15/h2-5H,1H3,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVLZQLMKNSJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.